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Compound of Interest

Compound Name: 2-Hydroxy-1,8-dimethoxyxanthone

Cat. No.: B13418659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of 2-Hydroxy-1,8-
dimethoxyxanthone, a member of the xanthone family of organic compounds known for their

diverse pharmacological activities. Due to the limited availability of published, experimentally

verified spectral data for 2-Hydroxy-1,8-dimethoxyxanthone, this guide will utilize the

comprehensive spectral data of a closely related isomer, 1,8-dihydroxy-3,5-

dimethoxyxanthone, as a representative example to illustrate the principles of spectral

interpretation for this class of molecules. The methodologies and interpretation strategies

outlined herein are directly applicable to the analysis of 2-Hydroxy-1,8-dimethoxyxanthone.

Data Presentation: Spectral Data of 1,8-dihydroxy-
3,5-dimethoxyxanthone
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 1,8-dihydroxy-3,5-

dimethoxyxanthone.

Table 1: ¹H NMR Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone (400 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

12.88 s - 1H 1-OH

11.40 s - 1H 8-OH

7.22 d 8.8 1H H-6

6.71 d 8.8 1H H-7

6.54 d 2.2 1H H-4

6.35 d 2.2 1H H-2

3.96 s - 3H 5-OCH₃

3.89 s - 3H 3-OCH₃

Data sourced from a study on compounds isolated from Cythula tomentosa.[1]

Table 2: ¹³C NMR Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone (75 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Carbon Type Assignment

181.0 C C-9

164.3 C C-3

162.2 C C-1

157.8 C C-4a

157.0 C C-8

147.2 C C-5

138.8 C C-10a

125.0 CH C-6

110.0 C C-8a

109.8 CH C-7

98.4 CH C-2

93.6 CH C-4

57.4 CH₃ 5-OCH₃

56.0 CH₃ 3-OCH₃

Data sourced from a study on compounds isolated from Cythula tomentosa.[1]

Table 3: IR and MS Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone
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Spectroscopic Technique Key Signals Interpretation

IR (KBr, cm⁻¹)
3856-3630, 1662, 1637, 1578,

1283, 1163

Chelated OH group(s), α,β-

unsaturated carbonyl group,

aromatic C=C stretching, C-O

stretching

Mass Spectrometry (FAB-MS) m/z 288 [M]⁺, 273, 241, 230

Molecular ion peak consistent

with the molecular formula

C₁₅H₁₂O₆, and characteristic

fragmentation pattern

Data sourced from a study on compounds isolated from Cythula tomentosa.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

procedures for the spectral analysis of xanthone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of the purified xanthone sample is dissolved in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.[2]

[3]

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ 0.00 ppm).[2]

The sample is thoroughly mixed to ensure homogeneity. If any particulate matter is present,

the solution should be filtered through a small plug of glass wool in a Pasteur pipette.[3]

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).[2]
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For ¹H NMR: A standard single-pulse experiment is used with a spectral width of

approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2

seconds. Typically, 16 to 64 scans are accumulated.[2]

For ¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is

used with a spectral width of about 220 ppm. Due to the low natural abundance of ¹³C, a

larger number of scans (1024 or more) and a relaxation delay of 2 seconds are employed.[2]

2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and

HMBC are typically performed.[4][5]

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g., isopropanol or

ethanol) and a soft tissue, and a background spectrum is collected.

A small amount of the solid, powdered sample is placed directly onto the ATR crystal.

Pressure is applied using the instrument's anvil to ensure good contact between the sample

and the crystal surface.[6]

Instrumentation and Data Acquisition:

The IR spectrum is recorded using an FTIR spectrometer.

Data is typically collected over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation:
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A dilute solution of the sample is prepared by dissolving a small amount of the purified

compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of

approximately 1-10 µg/mL.

The solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate

matter.

Instrumentation and Data Acquisition (LC-MS/MS):

The sample is introduced into the mass spectrometer via a liquid chromatography system

(LC).

Chromatography: A reverse-phase C18 column is commonly used with a gradient elution of

water and acetonitrile, both often containing a small amount of formic acid to aid ionization.

Mass Spectrometry: An electrospray ionization (ESI) source in positive or negative ion mode

is typically used. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are

employed to obtain accurate mass measurements.

MS/MS fragmentation data is acquired to aid in structural elucidation.[1]

Visualizations
Workflow for Spectral Analysis of a Natural Product
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Sample Preparation

Data Acquisition

Data Analysis & Elucidation

Isolation & Purification of Xanthone

Prepare NMR Sample
(5-10 mg in 0.6 mL solvent)

Prepare IR Sample
(Solid powder for ATR)

Prepare MS Sample
(Dilute solution)

NMR Spectroscopy
(¹H, ¹³C, 2D)

FTIR Spectroscopy
(ATR)

Mass Spectrometry
(LC-MS/MS)

NMR Data Interpretation
(Chemical Shifts, Couplings)

IR Data Interpretation
(Functional Groups)

MS Data Interpretation
(Molecular Formula, Fragmentation)

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of a xanthone.

Structure and Key Spectral Features of 2-Hydroxy-1,8-
dimethoxyxanthone
Caption: Chemical structure and expected key spectral features.

Conclusion
The structural elucidation of 2-Hydroxy-1,8-dimethoxyxanthone, like other natural products,

relies on a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR

provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key
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functional groups, and mass spectrometry establishes the molecular weight and formula. The

data from the closely related isomer, 1,8-dihydroxy-3,5-dimethoxyxanthone, provides a robust

framework for the interpretation of the spectral data for the title compound. This guide outlines

the standard protocols and expected data, serving as a valuable resource for researchers in

the field of natural product chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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